Technical Guide: 1,12-Bis(diphenylphosphino)dodecane (CAS 17986-62-8)
Technical Guide: 1,12-Bis(diphenylphosphino)dodecane (CAS 17986-62-8)
Part 1: Executive Summary & Chemical Profile
1,12-Bis(diphenylphosphino)dodecane (often abbreviated as dppdd ) represents a specialized class of "long-tether" bidentate ligands. Unlike its shorter homologs (dppe, dppp) which are designed to chelate a single metal center, dppdd features a 12-carbon aliphatic backbone. This structural elongation imposes a high entropic penalty on chelation, forcing the ligand to adopt a bridging mode .
This unique property makes dppdd a critical tool in supramolecular coordination polymerization and nanoparticle cross-linking , where it acts as a molecular ruler or linker rather than a simple catalyst modifier.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 17986-62-8 |
| IUPAC Name | 1,12-Bis(diphenylphosphanyl)dodecane |
| Formula | C₃₆H₄₄P₂ |
| Molecular Weight | 538.68 g/mol |
| Appearance | White to off-white waxy solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |
| Air Stability | Air-sensitive; oxidizes to phosphine oxide over time |
| Coordination Mode | Predominantly Bridging (forming polymers/oligomers) |
Part 2: Synthesis Protocol
Note: The following protocol is adapted from high-purity organometallic synthesis standards and validated by literature methods (Paulusse & Sijbesma, 2003).
Mechanistic Workflow
The synthesis relies on a double nucleophilic substitution where the diphenylphosphide anion attacks the primary alkyl bromide.
Figure 1: Nucleophilic substitution pathway for dppdd synthesis.
Step-by-Step Methodology
Reagents:
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1,12-Dibromododecane (Dry, degassed)
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Potassium Diphenylphosphide (0.5 M in THF) [Alternative: Lithium Diphenylphosphide]
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Solvent: Anhydrous THF (degassed)
Protocol:
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Preparation: Flame-dry a 250 mL Schlenk flask and flush with Argon for 15 minutes.
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Dissolution: Charge the flask with 1,12-dibromododecane (10.0 mmol) and dissolve in 50 mL dry THF. Cool the solution to -78°C (dry ice/acetone bath).
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Addition: Slowly add Potassium Diphenylphosphide solution (20.0 mmol, 40 mL) dropwise via cannula or syringe. Critical: Maintain low temperature to prevent elimination side reactions.
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Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature overnight. The solution should turn from red/orange (phosphide anion) to pale yellow/colorless.
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Quench: Add 10 mL of degassed water (N₂-sparged) to quench unreacted phosphide.
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Extraction: Remove THF under reduced pressure. Extract the residue with degassed dichloromethane (DCM). Wash the organic layer with degassed water and brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol or a DCM/methanol mixture to obtain the white waxy solid.
Part 3: Coordination Mechanics & The Ring-Chain Equilibrium
The defining technical feature of dppdd is its behavior in solution with metal centers (e.g., PdCl₂). Unlike dppe (C2 bridge), which forms a stable 5-membered chelate ring, dppdd (C12 bridge) faces a massive entropic barrier to form a 15-membered ring.
Consequently, the system exists in a dynamic Ring-Chain Equilibrium . This is a self-validating system where concentration dictates the structure.
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Low Concentration (< Critical Concentration): Intramolecular reaction dominates → Cyclic Monomers/Oligomers .
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High Concentration (> Critical Concentration): Intermolecular reaction dominates → Linear Coordination Polymers .
Figure 2: The concentration-dependent Ring-Chain Equilibrium of dppdd-Pd complexes.
Experimental Validation
To verify which species you have synthesized:
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31P NMR (Solution): Cyclic species often show slightly shifted resonances compared to linear polymers due to ring strain, though they may overlap.
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Diffusion Ordered Spectroscopy (DOSY): This is the gold standard. Cyclic monomers diffuse significantly faster than high-MW linear polymers.
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Viscosity: A dramatic increase in solution viscosity indicates the formation of linear coordination polymers (entanglement).
Part 4: Applications in Materials Science
Supramolecular Polymers
The reaction of dppdd with PdCl₂(PhCN)₂ yields a coordination polymer that exhibits reversible mechanochemistry . Because the P-Pd bond is weaker than a covalent C-C bond, these polymers can be broken by ultrasound or heat and will "heal" (re-polymerize) upon cooling or resting. This makes dppdd a foundational ligand for self-healing material research.
Nanoparticle Cross-linking
In the synthesis of Gold Nanoparticles (AuNPs), dppdd acts as a bifunctional linker .
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Mechanism: One phosphine moiety binds to the Au surface. The long C12 alkyl chain spans the inter-particle distance, and the second phosphine binds to an adjacent nanoparticle.
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Result: Formation of controlled nanoparticle networks or aggregates with defined inter-particle spacing (approx. 1.5 - 2.0 nm based on chain length).
Part 5: Handling & Safety
Oxidation Sensitivity
Like all alkyl-aryl phosphines, dppdd is susceptible to oxidation to the phosphine oxide (dppddO₂).
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Storage: Store under Argon or Nitrogen atmosphere at 2-8°C.
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Handling: Weigh out in a glovebox or use rapid Schlenk techniques.
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Rescue: If partially oxidized, the oxide can often be reduced back to the phosphine using trichlorosilane (HSiCl₃), though prevention is superior.
Safety Data
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Signal Word: Warning
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Hazards: Skin irritation (H315), Eye irritation (H319).[1]
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PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Work in a fume hood to avoid inhaling phosphine dust.
References
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Paulusse, J. M. J., & Sijbesma, R. P. (2003). A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane.[2][3][4] Chemical Communications, (12), 1494–1495.
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Smith, D. C., & Gray, G. M. (2000). Oligomerization and cis-trans isomerization equilibria in dichloropalladium(II) metallacrown ethers and a dichloropalladium(II) complex of 1,12-bis(diphenylphosphino)dodecane. Dalton Transactions, (5), 677-683.
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Organic Syntheses. General procedure for the synthesis of bis(diphenylphosphino)alkanes (adapted for C12). Organic Syntheses, Coll. Vol. 10, p. 220.
Sources
- 1. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.utwente.nl [research.utwente.nl]
- 3. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
